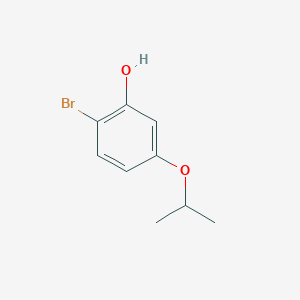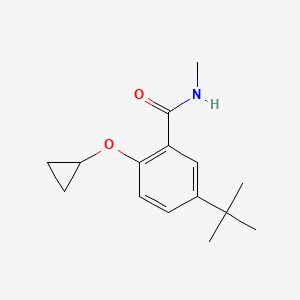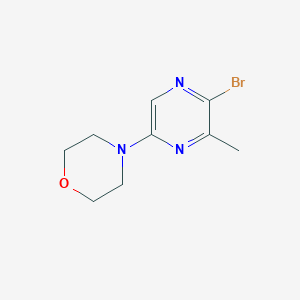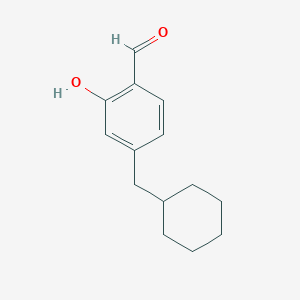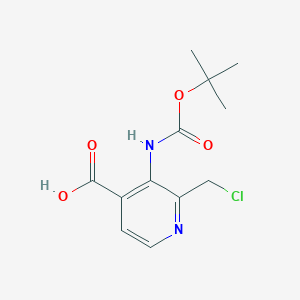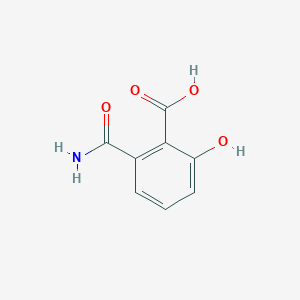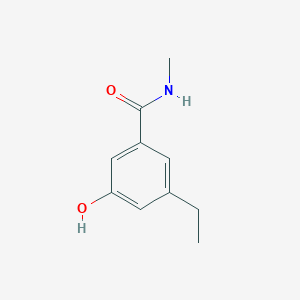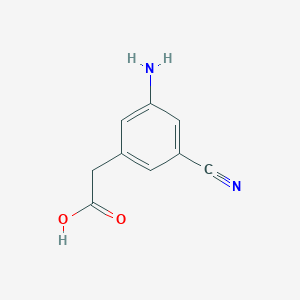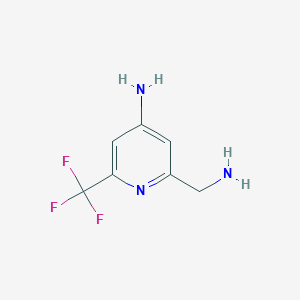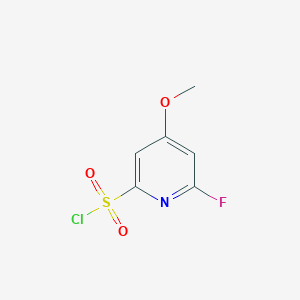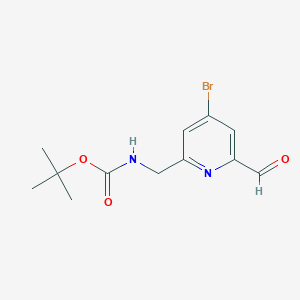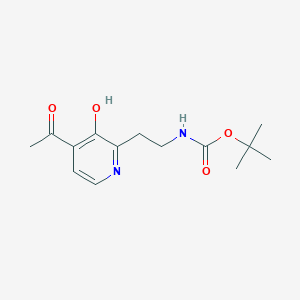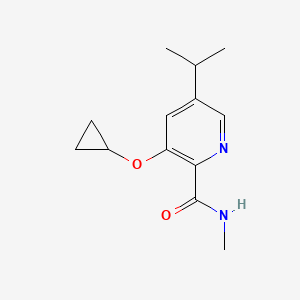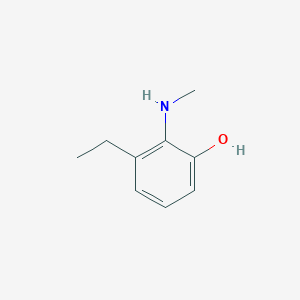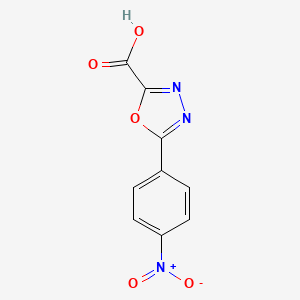
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that features an oxadiazole ring substituted with a nitrophenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzhydrazide with diethyl oxalate under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl or ethyl esters of this compound.
Applications De Recherche Scientifique
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mécanisme D'action
The mechanism of action of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can engage in hydrogen bonding and other interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Nitrophenyl)-1,3,4-thiadiazole-2-carboxylic acid: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
5-(4-Nitrophenyl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but with different positioning of the carboxylic acid group.
Uniqueness
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential for various applications, while the oxadiazole ring contributes to its stability and versatility in chemical synthesis.
Propriétés
Numéro CAS |
944898-12-8 |
|---|---|
Formule moléculaire |
C9H5N3O5 |
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H5N3O5/c13-9(14)8-11-10-7(17-8)5-1-3-6(4-2-5)12(15)16/h1-4H,(H,13,14) |
Clé InChI |
WCWSGZWYPNKMML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(O2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


